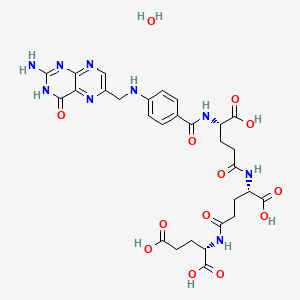

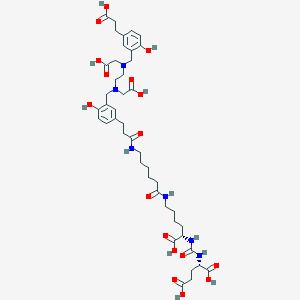

![molecular formula C25H28N2O4S B610400 (3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

RA839 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of this compound is the transcription factor NF-E2-related factor 2 (Nrf2) signaling . Nrf2 is a key player in cellular defense against oxidative and electrophilic stress .

Mode of Action

This compound acts as a highly selective and potent activator of Nrf2 signaling . It binds noncovalently to the Nrf2-interacting kelch domain of Keap1, thereby inhibiting the interaction between Keap1 and Nrf2 . This inhibition prevents the induction of both inducible nitric oxide synthase expression and nitric oxide release in response to lipopolysaccharides in macrophages .

Biochemical Pathways

The activation of Nrf2 by this compound leads to the regulation of multiple cytoprotective genes, maintaining cellular homeostasis in response to oxidative stress . The compound’s action also results in the activation of pathways linked with Nrf2 signaling .

Result of Action

The activation of Nrf2 signaling by this compound has several effects at the molecular and cellular levels. It suppresses the expression of inducible nitric oxide synthase and the release of nitric oxide in response to lipopolysaccharides in macrophages . This results in an anti-inflammatory effect . Additionally, it has been reported to inhibit viral RNA and protein expression, acting as a potent antagonist of Rotavirus propagation in vitro .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . .

Preparation Methods

RA839 is synthesized through a series of chemical reactions involving the formation of the pyrrolidine ring and the attachment of the sulfonylamino and naphthyl groups . The synthetic route typically involves:

Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Attachment of the Sulfonylamino Group: This involves the reaction of the pyrrolidine intermediate with a sulfonyl chloride derivative.

Attachment of the Naphthyl Group: This final step involves the coupling of the sulfonylamino-pyrrolidine intermediate with a naphthyl derivative.

Industrial production methods for RA839 are not extensively documented, but they likely involve optimization of the above synthetic steps to achieve high yield and purity .

Chemical Reactions Analysis

RA839 undergoes several types of chemical reactions, including:

Oxidation: RA839 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on RA839.

Substitution: RA839 can undergo substitution reactions, particularly at the sulfonylamino and naphthyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

RA839 is unique in its high selectivity and potency as an Nrf2 activator . Similar compounds include:

2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid methyl ester (CDDO-Me): Another Nrf2 activator with similar biological effects.

Sulforaphane: A naturally occurring compound that also activates Nrf2 signaling.

Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2 and has anti-inflammatory properties.

RA839 stands out due to its noncovalent binding to Keap1 and its specific activation of Nrf2 signaling pathways .

Properties

IUPAC Name |

(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-15-13-16(2)18(4)24(17(15)3)32(30,31)26-22-9-10-23(21-8-6-5-7-20(21)22)27-12-11-19(14-27)25(28)29/h5-10,13,19,26H,11-12,14H2,1-4H3,(H,28,29)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYWIQHJXAEJOD-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CCC(C4)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CC[C@@H](C4)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does RA839 interact with its target and what are the downstream effects?

A: RA839 binds non-covalently to the Kelch-like ECH-associated protein 1 (Keap1), specifically within the Nrf2-interacting Kelch domain. [] This interaction disrupts the Keap1-Nrf2 complex, preventing Nrf2 degradation and leading to its accumulation. [] As a transcription factor, Nrf2 translocates to the nucleus and induces the expression of cytoprotective genes, including antioxidant enzymes like glutathione peroxidase 3 (GPX3). [, ] This activation of the Nrf2 pathway contributes to cellular protection against oxidative stress. []

Q2: What is the structural characterization of RA839?

A: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of RA839, its chemical structure is described as (3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid. [] Further information regarding its structural characterization would require consulting the full research articles or supplementary materials.

Q3: What evidence supports the in vitro and in vivo efficacy of RA839?

A3: Several studies highlight the efficacy of RA839:

- In vitro: In bone marrow-derived macrophages, RA839 (at 10 μM) significantly regulated gene expression, activating pathways linked to Nrf2 signaling. [] It also prevented the induction of inducible nitric-oxide synthase (iNOS) expression and nitric oxide release in response to lipopolysaccharides in macrophages. [] This effect was similar to activating Nrf2 by silencing Keap1 or using the compound CDDO-Me. []

- In vivo: RA839 acutely induced Nrf2 target gene expression in the livers of mice. []

Q4: What are the potential applications of RA839?

A4: Based on its mechanism of action and demonstrated efficacy, RA839 shows promise as a tool compound for:

- Studying Nrf2 biology: Its selective inhibition of the Keap1/Nrf2 interaction makes it valuable for investigating the role of the Nrf2 pathway in various biological processes. []

- Developing therapeutics targeting oxidative stress: The activation of Nrf2 by RA839 and its protective effects against oxidative damage suggest its potential in treating diseases with an underlying oxidative stress component. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

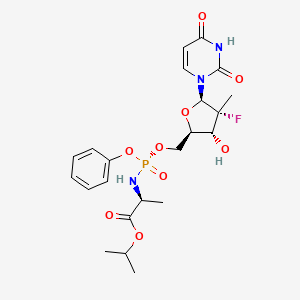

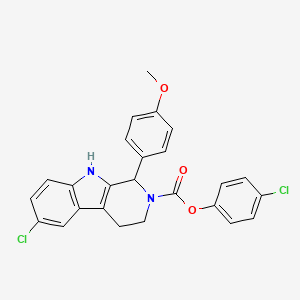

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)